2,4-dichloro-5-methyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzenesulfonamide
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Overview
Description
2,4-dichloro-5-methyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzenesulfonamide is a complex organic compound that features a thiazole ring, a pyrrolidine ring, and a benzenesulfonamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.
Mechanism of Action
Target of Action
The compound, 2,4-dichloro-5-methyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzenesulfonamide, belongs to the class of 2,4-disubstituted thiazoles . Thiazoles are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant Thiazole derivatives are known to interact with various targets to induce their biological effects .
Mode of Action
The biological outcomes of thiazole derivatives are greatly affected by the substituents on the thiazole ring . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways due to their wide range of biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives are known to exhibit a wide range of biological activities, which would result in various molecular and cellular effects .
Action Environment
The physico-chemical properties of thiazole derivatives, such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles, could potentially be influenced by environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-5-methyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzenesulfonamide typically involves multiple steps. One common approach is to start with the preparation of the thiazole ring, which can be synthesized by the Hantzsch thiazole synthesis method. This involves the reaction of α-haloketones with thioamides under acidic conditions.
Next, the pyrrolidine ring can be introduced through a cyclization reaction involving appropriate precursors such as amino acids or their derivatives. The benzenesulfonamide group is then attached via sulfonation reactions, often using sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-5-methyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while nucleophilic substitution of the chlorine atoms can produce a variety of substituted benzenesulfonamides.
Scientific Research Applications
2,4-dichloro-5-methyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activities associated with the thiazole and sulfonamide groups.
Biological Studies: It is used in studies to understand the interactions of thiazole-containing compounds with biological targets such as enzymes and receptors.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial agent with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness
2,4-dichloro-5-methyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzenesulfonamide is unique due to its combination of a thiazole ring, a pyrrolidine ring, and a benzenesulfonamide group.
Properties
IUPAC Name |
2,4-dichloro-5-methyl-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2N3O2S2/c1-10-7-14(13(17)8-12(10)16)24(21,22)19-9-11-3-2-5-20(11)15-18-4-6-23-15/h4,6-8,11,19H,2-3,5,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAFILBRYOMHEDB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC2CCCN2C3=NC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.